molecular formula C13H13Cl2N B184619 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline CAS No. 107622-79-7

4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline

Cat. No. B184619
M. Wt: 254.15 g/mol
InChI Key: HREKRRSBKFRWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline (CCEQ) is a synthetic chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. CCEQ has shown promising results in the treatment of various diseases, including cancer, malaria, and Alzheimer's disease.

Mechanism Of Action

The exact mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes are involved in various cellular processes, including DNA replication and neurotransmitter signaling.

Biochemical And Physiological Effects

4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Plasmodium falciparum (the parasite that causes malaria), and inhibit the activity of acetylcholinesterase (an enzyme involved in neurotransmitter signaling). 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications are well understood. However, 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has some limitations. It is a toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some research projects.

Future Directions

There are several future directions for the research on 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline. One potential direction is the development of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline derivatives with improved properties and efficacy. Another direction is the study of the mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline in more detail, which may lead to the discovery of new drug targets. Finally, the potential applications of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline in other fields, such as materials science and catalysis, should also be explored.

Synthesis Methods

4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline can be synthesized by the reaction of 2,8-dimethylquinoline with 2-chloroethylamine hydrochloride and phosphorus oxychloride in the presence of a catalyst. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, malaria, and Alzheimer's disease. 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has also been used as a starting material for the synthesis of various other quinoline derivatives.

properties

CAS RN

107622-79-7

Product Name

4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

4-chloro-3-(2-chloroethyl)-2,8-dimethylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-8-4-3-5-11-12(15)10(6-7-14)9(2)16-13(8)11/h3-5H,6-7H2,1-2H3

InChI Key

HREKRRSBKFRWTN-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl

Origin of Product

United States

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